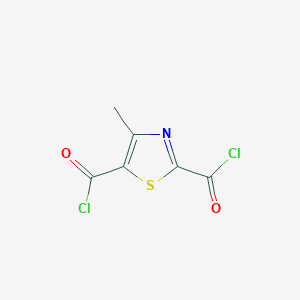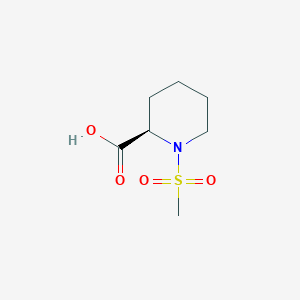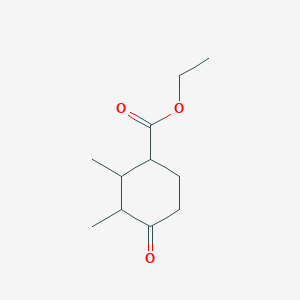
Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexanones It is characterized by the presence of an ethyl ester group, two methyl groups, and a ketone functional group on a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylcyclohexanone with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.
Another method involves the use of a Diels-Alder reaction between a suitable diene and an ethyl acrylate derivative, followed by oxidation and esterification steps to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as palladium or platinum may be employed to enhance reaction efficiency and selectivity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.
Industry: The compound is used in the production of agrochemicals, fragrances, and polymers.
Mécanisme D'action
The mechanism of action of ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone and ester functional groups play a crucial role in its reactivity and binding affinity. For example, in enzymatic reactions, the ketone group may undergo nucleophilic attack, leading to the formation of enzyme-substrate complexes and subsequent product formation.
Comparaison Avec Des Composés Similaires
Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate can be compared with other cyclohexanone derivatives, such as:
Ethyl 4-oxocyclohexanecarboxylate: Similar structure but lacks the additional methyl groups.
Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate: Contains only one methyl group.
This compound: Unique due to the presence of two methyl groups, which can influence its reactivity and physical properties.
The presence of two methyl groups in this compound makes it more sterically hindered compared to its analogs, potentially affecting its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C11H18O3 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-4-14-11(13)9-5-6-10(12)8(3)7(9)2/h7-9H,4-6H2,1-3H3 |
Clé InChI |
ZBCPQKLEQXIPIA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC(=O)C(C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



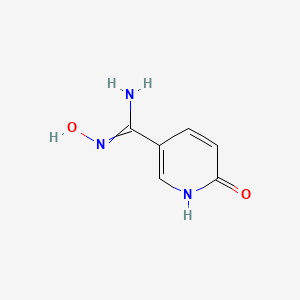

![Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13886023.png)
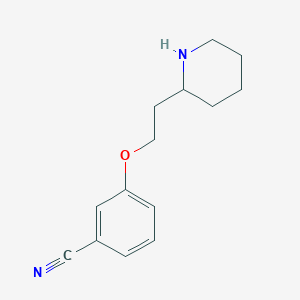



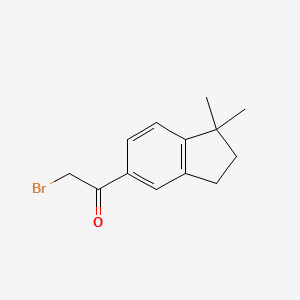
![5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13886088.png)
